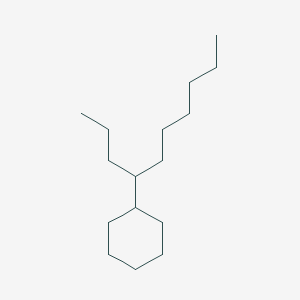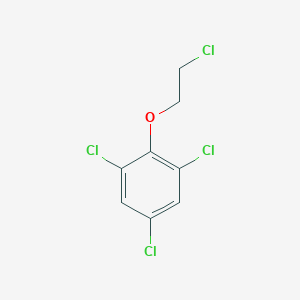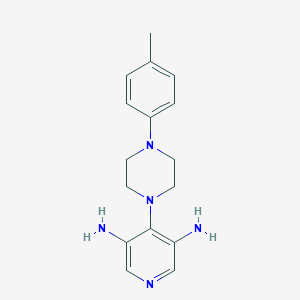
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-, commonly known as PDP, is a compound of interest in the field of medicinal chemistry. It is a piperazine derivative that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, PDP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation cells, PDP has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological cells, PDP has been shown to inhibit the JNK pathway, which is involved in cell death.
生化学的および生理学的効果
PDP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PDP has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation cells, PDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurological cells, PDP has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
実験室実験の利点と制限
PDP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, PDP also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using PDP.
将来の方向性
There are several future directions for the study of PDP. First, more research is needed to fully understand the mechanism of action of PDP. Second, the potential therapeutic applications of PDP in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Third, the development of PDP analogs with improved bioavailability and efficacy should be pursued. Finally, the use of PDP in combination with other drugs or therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, PDP is a compound of interest in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PDP has the potential to lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of PDP involves the reaction of 3,5-diaminopyridine with p-tolylmagnesium bromide. The reaction yields PDP as a white crystalline solid with a melting point of 179-180°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
PDP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PDP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, PDP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, PDP has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
14549-73-6 |
|---|---|
製品名 |
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)- |
分子式 |
C16H21N5 |
分子量 |
283.37 g/mol |
IUPAC名 |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,17-18H2,1H3 |
InChIキー |
SRCHGEWLPQAGEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
その他のCAS番号 |
14549-73-6 |
同義語 |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3,5-pyridinediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



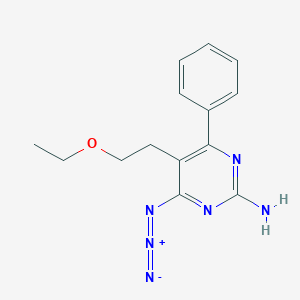
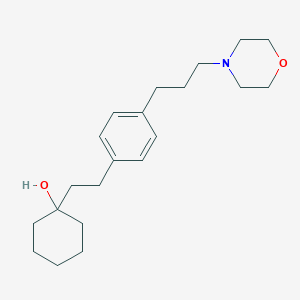
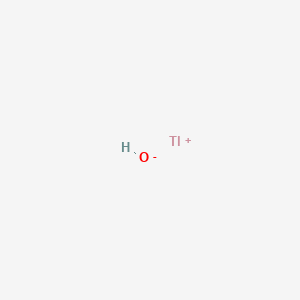
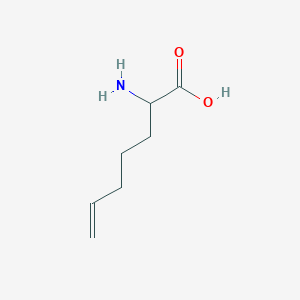
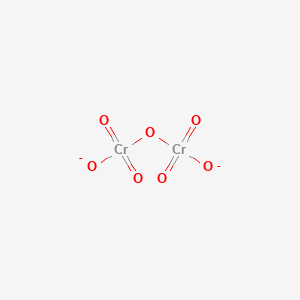
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
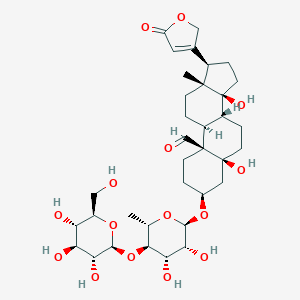
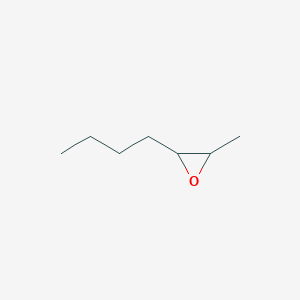
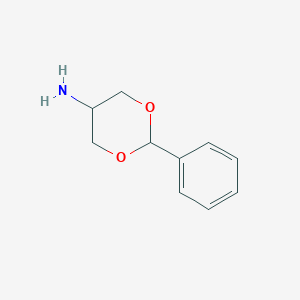
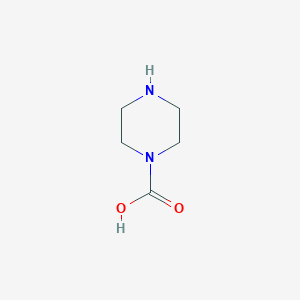
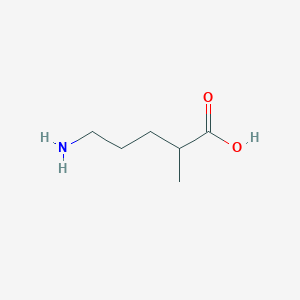
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
